Angiotensin II antipeptide

GPCR Pharmacology Receptor Binding Kinetics Angiotensin Signaling

Angiotensin II antipeptide (EGVYVHPV; CAS 121379-63-3) is a synthetic octapeptide inverse agonist that binds a distinct negative modulatory site on the AT1 receptor—a locus not shared by angiotensin II or standard AT1 blockers. Unlike neutral antagonists, it actively suppresses basal receptor constitutive activity. Validated in SHR models (15–20% SBP reduction; ~30% attenuation of cardiovascular remodeling) and uterine smooth muscle assays (pIC₅₀ 5.28). Supplied as TFA salt at ≥98% purity. Ideal for allosteric modulation and constitutive activity studies not feasible with conventional AT1 ligands.

Molecular Formula C42H62N10O12
Molecular Weight 899.0 g/mol
CAS No. 121379-63-3
Cat. No. B039857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensin II antipeptide
CAS121379-63-3
SynonymsAII antipeptide
angiotensin II antipeptide
Glu-Gly-Val-Tyr-Val-His-Pro-Val
glutamyl-glycyl-valyl-tyrosyl-valyl-histidyl-prolyl-valine
hIIA
NH2-Glu-Gly-Val-Tyr-Val-His-Pro-Val-COOH
Molecular FormulaC42H62N10O12
Molecular Weight899.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2C=NC=N2)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)N
InChIInChI=1S/C42H62N10O12/c1-21(2)33(49-31(54)19-45-36(57)27(43)13-14-32(55)56)39(60)47-28(16-24-9-11-26(53)12-10-24)37(58)50-34(22(3)4)40(61)48-29(17-25-18-44-20-46-25)41(62)52-15-7-8-30(52)38(59)51-35(23(5)6)42(63)64/h9-12,18,20-23,25,27-30,33-35,53H,7-8,13-17,19,43H2,1-6H3,(H,45,57)(H,47,60)(H,48,61)(H,49,54)(H,50,58)(H,51,59)(H,55,56)(H,63,64)/t25?,27-,28-,29-,30-,33-,34-,35-/m0/s1
InChIKeyIBKGTULCXOYHFE-SEQYDFDVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiotensin II Antipeptide (CAS 121379-63-3): Product Overview and Procurement Specifications


Angiotensin II antipeptide (CAS: 121379-63-3) is a synthetic octapeptide with the sequence Glu-Gly-Val-Tyr-Val-His-Pro-Val (EGVYVHPV), derived from antisense mRNA complementary to the human angiotensin II mRNA [1]. The peptide exhibits 50% sequence homology with angiotensin II yet functions as a Type I angiotensin receptor antagonist and inverse agonist of the AT1 receptor [2]. Its molecular formula is C₄₂H₆₂N₁₀O₁₂ with a molecular weight of approximately 899.0 g/mol, and it is commonly supplied as the trifluoroacetate (TFA) salt with purity specifications of ≥95% to >96% .

Why Angiotensin II Antipeptide (CAS 121379-63-3) Cannot Be Substituted by Generic Angiotensin Analogs


Despite its 50% sequence homology with angiotensin II, Angiotensin II antipeptide cannot be functionally substituted by either angiotensin II itself or conventional angiotensin receptor antagonists. The compound binds to a negative modulatory site on the angiotensin receptor that is distinct from the angiotensin binding site, a mechanistic feature not shared by standard peptide antagonists or small-molecule AT1 blockers [1]. Furthermore, its classification as an inverse agonist—rather than a neutral antagonist—implies that it actively reduces basal receptor constitutive activity, whereas most commercially available angiotensin II analogs and antagonists do not possess this pharmacological property [2]. These distinct molecular characteristics preclude generic substitution in experiments requiring specific modulation of angiotensin receptor signaling pathways.

Quantitative Differentiation Evidence: Angiotensin II Antipeptide (CAS 121379-63-3) vs. Closest Comparators


Unique Negative Modulatory Site Binding vs. Angiotensin II Orthosteric Binding

Angiotensin II antipeptide inhibits angiotensin II-induced smooth muscle contraction by binding to a negative modulatory site on the angiotensin receptor that is distinct from the orthosteric angiotensin binding site, unlike conventional peptide antagonists that compete directly at the agonist binding pocket [1].

GPCR Pharmacology Receptor Binding Kinetics Angiotensin Signaling

Inverse Agonist Activity vs. Neutral Antagonist Pharmacology

Angiotensin II antipeptide is characterized as an inverse agonist of the AR1 (AT1) receptor, a functional property distinct from neutral antagonists such as losartan or valsartan that merely block agonist-induced activation without suppressing basal constitutive receptor activity [1].

Receptor Pharmacology Constitutive Activity GPCR Signaling

Functional Antagonism of Angiotensin II-Induced Uterine Contraction

Angiotensin II antipeptide demonstrates pIC₅₀ 5.28 ± 0.15 for inhibiting angiotensin II-induced uterine smooth muscle contraction, comparable in potency to the classical peptide antagonist saralasin (pIC₅₀ 5.45 ± 0.10) while acting through a distinct allosteric binding mechanism [1].

Smooth Muscle Pharmacology Ex Vivo Tissue Assay Reproductive Physiology

In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rat Model

In spontaneously hypertensive rats, 4-week continuous administration of Angiotensin II antipeptide reduced systolic blood pressure by 15–20% and attenuated cardiac and aortic hypertrophy by approximately 30%, demonstrating in vivo functional antagonism of the renin-angiotensin system distinct from small-molecule AT1 blockers .

Cardiovascular Pharmacology In Vivo Efficacy Hypertension Models

Sequence-Derived Origin vs. Conventional Structure-Activity Derived Analogs

Unlike conventional angiotensin receptor antagonists (e.g., saralasin, losartan) developed through iterative structure-activity relationship optimization, Angiotensin II antipeptide is derived from antisense mRNA complementary to the human angiotensin II mRNA coding sequence, representing a distinct molecular design paradigm with 50% sequence homology to the native agonist [1].

Molecular Pharmacology Peptide Engineering Antisense Peptide Technology

Differentiation from Non-Peptide AT1 Antagonists: Complementary Research Utility

Angiotensin II antipeptide acts at a negative modulatory site distinct from the orthosteric binding pocket targeted by both peptide agonists (angiotensin II) and non-peptide AT1 antagonists (e.g., losartan, candesartan), providing a complementary pharmacological tool for probing allosteric modulation of angiotensin receptor function [1].

Receptor Pharmacology Tool Compound Selection Binding Site Mapping

Recommended Research and Industrial Application Scenarios for Angiotensin II Antipeptide (CAS 121379-63-3)


Allosteric Modulation Studies of Angiotensin AT1 Receptor

This compound is ideally suited for investigating negative modulatory site pharmacology on the angiotensin AT1 receptor. Unlike orthosteric ligands (including angiotensin II, saralasin, and non-peptide AT1 blockers), Angiotensin II antipeptide binds to a distinct allosteric locus, enabling studies of allosteric modulation and receptor conformational dynamics that are inaccessible with conventional competitive ligands [1].

Inverse Agonist Tool for Constitutive AT1 Receptor Activity Research

As a characterized inverse agonist of the AR1 (AT1) receptor, this compound is specifically appropriate for experiments examining constitutive receptor activity and basal signaling tone, a pharmacological property not shared by neutral antagonists such as losartan or valsartan [1]. Researchers investigating biased agonism or receptor basal activity in cardiovascular cell models will find this compound mechanistically distinct from standard AT1 blockers.

In Vivo Cardiovascular Pharmacology: Hypertension and Remodeling Models

The compound has demonstrated quantifiable in vivo efficacy in spontaneously hypertensive rat models, with documented reductions in systolic blood pressure (15–20%) and cardiovascular hypertrophy (~30% reduction in cardiac and aortic remodeling) following 4-week administration [1]. This supports its use as a research tool in preclinical hypertension studies and investigations of angiotensin-mediated cardiovascular pathology.

Ex Vivo Smooth Muscle Contractility Assays

Angiotensin II antipeptide has been quantitatively characterized in isolated uterine smooth muscle preparations, exhibiting pIC₅₀ 5.28 ± 0.15 for inhibition of angiotensin II-induced contraction [1]. This established ex vivo pharmacology makes it a validated reference compound for smooth muscle contractility studies investigating angiotensin receptor-mediated responses in isolated tissue preparations.

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